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molecular formula C11H12N2O2 B014652 Nirvanol CAS No. 631-07-2

Nirvanol

Cat. No. B014652
M. Wt: 204.22 g/mol
InChI Key: UDTWZFJEMMUFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151300

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[C-]#N.[K+].[CH2:20]([OH:22])C>O>[CH2:2]([C:1]1([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:16][C:20](=[O:22])[NH:15][C:11]1=[O:14])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in a mixture of ice and salt
CUSTOM
Type
CUSTOM
Details
the hydantoin precipitates
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04151300

Procedure details

A solution of 26.8 g (0.2 mol) of propiophenone, 80 g (0.8 mol) of ammonium carbonate dissolved in 300 ml of water and 28 g (0.4 mol) of potassium cyanide in 300 ml of ethanol is heated under reflux for 8 hours, whilst stirring. The solution is cooled in a mixture of ice and salt; the hydantoin precipitates. The precipitate thus obtained is filtered off and washed with water. 27.1 g (yield: 66%) of 5-ethyl-5-phenyl-hydantoin, melting at 202° C., are obtained.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[C-]#N.[K+].[CH2:20]([OH:22])C>O>[CH2:2]([C:1]1([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[NH:16][C:20](=[O:22])[NH:15][C:11]1=[O:14])[CH3:3] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled in a mixture of ice and salt
CUSTOM
Type
CUSTOM
Details
the hydantoin precipitates
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(NC(N1)=O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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